molecular formula C22H18Cl2N2O3 B2936128 3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 951896-15-4

3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2936128
CAS RN: 951896-15-4
M. Wt: 429.3
InChI Key: JGCLUPJKQSWUFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a 2,5-dichlorophenyl group and a carbonyl group. Additionally, the molecule contains a tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one moiety, which is a complex ring structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the dichlorophenyl group, and the formation of the complex ring structure. Without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The presence of the dichlorophenyl group and the carbonyl group would likely have a significant impact on the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the dichlorophenyl group, the carbonyl group, and the complex ring structure. The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the carbonyl group could undergo a variety of reactions including nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenyl and carbonyl groups could potentially increase the compound’s polarity, affecting properties such as solubility and melting point .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

properties

IUPAC Name

11-[5-(2,5-dichlorophenyl)furan-2-carbonyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-4-5-17(24)16(9-15)19-6-7-20(29-19)22(28)25-10-13-8-14(12-25)18-2-1-3-21(27)26(18)11-13/h1-7,9,13-14H,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCLUPJKQSWUFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(2,5-dichlorophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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